Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: N/A; molecular formula: C₂₆H₄₅NO₄; molecular weight: 435.65 g/mol) is a chiral oxazolidine derivative featuring a hexadecanoyl (C₁₆H₃₁CO) substituent at the 4-position of the oxazolidine ring. Its structure combines a lipophilic hexadecanoyl chain with a rigid oxazolidine-carboxylate backbone, conferring unique physicochemical and biological properties.
Properties
CAS No. |
120005-55-2 |
|---|---|
Molecular Formula |
C26H49NO4 |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-21H2,1-6H3/t22-/m0/s1 |
InChI Key |
SMAWUTBOJBVYFQ-QFIPXVFZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKI 5C; SKI-5C; SKI5C. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl hydroperoxide, carboxylic acids, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the oxazolidine ring and hexadecanoyl chain contribute to its overall biological and chemical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent-Driven Property Variations
Lipophilicity and Solubility: The hexadecanoyl chain in the target compound enhances lipophilicity (logP ~8.5 predicted), favoring membrane permeability but limiting aqueous solubility. In contrast, analogs with shorter chains (e.g., acetyl in ) or polar groups (e.g., hydroxyl in ) exhibit lower logP values and improved solubility . Fluorinated derivatives (e.g., ) balance lipophilicity and metabolic stability due to the electronegative fluorine atom, which reduces oxidative degradation .
Stereochemical Impact :
- The (4S) configuration in the target compound and its analogs (e.g., ) is critical for biological activity. For example, the (4R)-ethenyl analog shows divergent reactivity in asymmetric catalysis due to stereoelectronic effects.
Reactivity and Synthetic Utility: Bromopropyl and ethenyl substituents () serve as handles for further functionalization via Suzuki coupling or olefin metathesis. The hexadecanoyl group, however, is typically inert under standard reaction conditions, making it suitable for late-stage modifications . The acetyl derivative has been used to study Felkin-Anh transition states in nucleophilic additions, highlighting the conformational rigidity of the oxazolidine ring .
Biological Activity
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound belonging to the oxazolidine family. Its unique structure includes a tert-butyl group and a hexadecanoyl moiety, which contribute to its significant biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C_{19}H_{37}N_{1}O_{4}
- Molecular Weight : 357.57 g/mol
- Chirality : The compound is chiral, which enhances its utility in asymmetric synthesis.
Biological Activity Overview
This compound exhibits various biological activities that make it a subject of interest in pharmaceutical research. Key findings regarding its biological activity include:
- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting its application as an antimicrobial agent in drug development.
- Anti-inflammatory Effects : Research has suggested that the compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this oxazolidine derivative, indicating its potential in treating inflammatory diseases.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce apoptosis in cancer cell lines. This property is particularly valuable for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Tert-butyl Group | Enhances lipophilicity and membrane permeability |
| Hexadecanoyl Moiety | Increases hydrophobic interactions with biological targets |
| Chiral Center | Essential for specific binding to biological receptors |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Properties :
- A study published in Journal of Medicinal Chemistry reported that tert-butyl (4S)-4-hexadecanoyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
- Anti-inflammatory Mechanism :
- Cytotoxicity Assay :
Q & A
Basic: What are the key methodological considerations for synthesizing tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?
The synthesis involves sequential acylation and oxazolidine ring formation. Key steps include:
- Acylation of the oxazolidine core : Reaction of tert-butyl oxazolidine precursors with hexadecanoyl chloride under anhydrous conditions (e.g., using DIEA as a base in DMF at 0–5°C).
- Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize reactive intermediates, followed by acidic or catalytic deprotection .
- Purification : Reverse-phase flash chromatography (RP-FC) or preparative HPLC to isolate the product, with yields typically ranging from 30–65% depending on steric hindrance .
Critical parameters : Control of temperature during acylation to avoid racemization, and strict anhydrous conditions to prevent hydrolysis of the oxazolidine ring .
Basic: How is the stereochemical configuration at the 4S position confirmed experimentally?
- X-ray crystallography : Definitive confirmation of the (4S) configuration via single-crystal analysis, with comparison to known oxazolidine derivatives .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) in H NMR to infer spatial relationships between protons. For example, diastereotopic protons in the oxazolidine ring exhibit distinct splitting patterns (e.g., δ 3.7–4.5 ppm multiplet in CDCl₃) .
- Optical rotation : Measurement of [α] values compared to literature data for chiral oxazolidines .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal stability : Decomposition occurs above 150°C, with thermal gravimetric analysis (TGA) showing mass loss corresponding to tert-butyl group cleavage .
- pH sensitivity : Hydrolysis of the oxazolidine ring is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions, monitored via H NMR or LC-MS .
- Storage recommendations : Stable at –20°C under inert gas (argon) in anhydrous DMSO or acetonitrile, with minimal degradation over 6 months .
Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Reaction path search algorithms : Quantum mechanical calculations (e.g., DFT) identify low-energy intermediates and transition states for oxazolidine functionalization .
- Machine learning : Training models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing substituents at the hexadecanoyl chain .
- In silico docking : Screening derivative libraries against target proteins (e.g., enzymes) to prioritize synthesis of high-affinity analogs .
Advanced: How do researchers resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Cross-referencing H/C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula and functional groups. For example, resolving overlapping signals in δ 1.2–2.2 ppm (alkyl chain) via C DEPT experiments .
- Dynamic NMR : Detecting hindered rotation in the oxazolidine ring (e.g., coalescence temperature studies) to explain anomalous splitting patterns .
- Isotopic labeling : Using N or H labels to trace proton exchange in aqueous environments .
Advanced: What strategies are employed to study interactions between this compound and biological targets?
- Surface plasmon resonance (SPR) : Immobilizing target proteins (e.g., lipid-binding enzymes) to measure real-time binding kinetics (, ) .
- Isothermal titration calorimetry (ITC) : Quantifying thermodynamic parameters (ΔG, ΔH) of interactions, particularly for hydrophobic binding with the hexadecanoyl chain .
- Cryo-EM/X-ray crystallography : Resolving 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .
Advanced: How can researchers design experiments to mitigate side reactions during functionalization of the oxazolidine ring?
- Protecting group strategies : Temporarily masking reactive amines with Boc or Fmoc groups during acylation or alkylation steps .
- Kinetic vs. thermodynamic control : Adjusting reaction temperature and stoichiometry to favor desired products (e.g., lower temperatures to prevent epimerization) .
- In-line monitoring : Using FTIR or Raman spectroscopy to detect intermediates and terminate reactions before side products dominate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
